Chitin synthase inhibitor 6

Description

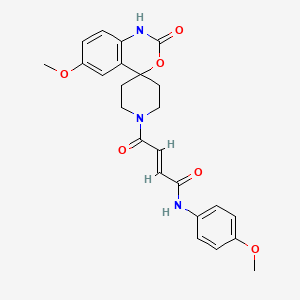

Structure

3D Structure

Properties

Molecular Formula |

C24H25N3O6 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methoxyphenyl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |

InChI Key |

UAKLDHCWQAJFCU-MDZDMXLPSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

Chitin Synthase Inhibitor 6: A Deep Dive into its Chemical Profile and Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on Chitin Synthase Inhibitor 6 has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the inhibitor's chemical structure, quantitative data on its activity, and methodologies for key experiments, providing a critical tool for the advancement of antifungal research.

Chemical Structure and Properties

Chitin Synthator 6 is a synthetic, peptidyl nucleoside analog with the molecular formula C₂₄H₂₅N₃O₆ and a molecular weight of 451.47 g/mol . Its formal IUPAC name is (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methoxyphenyl)-4-oxobut-2-enamide. The structure is further defined by the InChI string: InChI=1S/C24H25N3O6/c1-31-17-5-3-16(4-6-17)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(32-2)7-8-20(19)26-23(30)33-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+.

While a definitive SMILES (Simplified Molecular Input Line Entry System) string is not publicly available, the provided IUPAC name and InChI string offer unambiguous identification for research and computational purposes.

Quantitative Data Summary

The biological activity of this compound has been quantified, providing key metrics for its efficacy.

| Parameter | Value | Fungal Species | Reference |

| IC₅₀ | 0.21 mM | Not Specified | [1] |

Further research is needed to establish a broader profile of Minimum Inhibitory Concentrations (MICs) against a variety of clinically relevant fungal species.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

Chitin, a crucial component of the fungal cell wall, is synthesized by the enzyme chitin synthase. This compound functions as a competitive inhibitor, binding to the active site of chitin synthase and preventing the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, ultimately leading to cell lysis and death.

The regulation of chitin synthesis in fungi is a complex process involving multiple signaling pathways. The Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways are known to play crucial roles in modulating the expression of chitin synthase genes in response to cell wall stress.[2][3][4] While the direct effects of this compound on these specific pathways are still under investigation, its mechanism of action directly interferes with the downstream output of these regulatory networks.

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against chitin synthase.

1. Preparation of Fungal Cell Extracts:

-

Culture a suitable fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans) in an appropriate liquid medium.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl).

-

Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to release the cellular contents, including chitin synthase.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.

2. Enzyme Assay:

-

The assay is typically performed in a microplate format.

-

To each well, add the fungal cell extract, the substrate UDP-N-acetylglucosamine (often radiolabeled, e.g., with ¹⁴C), and the test compound (this compound) at various concentrations.

-

Include positive controls (known chitin synthase inhibitors like polyoxins) and negative controls (no inhibitor).

-

Incubate the plate at an optimal temperature (e.g., 30°C) for a specific period to allow for chitin synthesis.

3. Measurement of Chitin Synthesis:

-

Stop the enzymatic reaction (e.g., by adding a strong acid like trichloroacetic acid).

-

The newly synthesized chitin, which is insoluble, is captured on a filter membrane.

-

Wash the filter to remove any unincorporated radiolabeled substrate.

-

The amount of radioactivity on the filter, corresponding to the amount of synthesized chitin, is quantified using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the negative control.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

This compound represents a promising lead compound in the development of novel antifungal agents. Its well-defined chemical structure and potent inhibitory activity against a key fungal enzyme make it a valuable tool for research. Further studies to elucidate its broader antifungal spectrum and its precise interactions with fungal signaling pathways will be critical in realizing its therapeutic potential. This technical guide provides a foundational resource for researchers dedicated to addressing the growing challenge of fungal infections.

References

Chitin Synthase Inhibitor 6: A Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Chitin Synthase Inhibitor 6 (CSI 6), a potent antagonist of fungal chitin synthesis. This document details its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function.

Core Concepts: Mechanism of Action

Chitin, a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall, providing structural integrity and rigidity. Chitin synthases (CHS) are the enzymes responsible for polymerizing UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1] The absence of chitin in vertebrates makes chitin synthase an attractive target for the development of selective antifungal therapies.[2]

This compound acts as a competitive inhibitor of chitin synthase. It binds to the active site of the enzyme, thereby blocking the access of the natural substrate, UDP-GlcNAc.[3] This disruption of chitin synthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and ultimately causing cell lysis.[3]

Quantitative Biological Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent antifungal properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 | 0.21 mM | Chitin Synthase (unspecified) | [4] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Fungal Strain | MIC (µg/mL) | Reference |

| Candida albicans | 64 | [4] |

| Aspergillus flavus | 64 | [4] |

| Aspergillus fumigatus | 128 | [4] |

| Cryptococcus neoformans | 256 | [4] |

Synergistic Antifungal Effects

This compound exhibits synergistic activity when used in combination with other antifungal agents, such as fluconazole. This synergy can enhance the overall efficacy and potentially reduce the required dosages of individual drugs.

Table 3: Synergistic Activity of this compound with Fluconazole

| Fungal Strain | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |

| Aspergillus fumigatus | 1.125 | Additive | [4] |

| Cryptococcus neoformans | 0.625 | Additive | [4] |

| Candida albicans | 1.10 | Additive | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Chitin Synthase Inhibition Assay (IC50 Determination)

This protocol describes a non-radioactive method to determine the half-maximal inhibitory concentration (IC50) of a compound against chitin synthase.

Materials:

-

Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF)

-

Glass beads

-

Chitin synthase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

This compound

-

Microplate reader

-

BCA protein assay kit

Procedure:

-

Enzyme Preparation:

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with lysis buffer.

-

Resuspend the cells in lysis buffer and lyse by vortexing with glass beads.

-

Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract.

-

Determine the protein concentration of the extract using a BCA protein assay.

-

-

Assay:

-

Prepare serial dilutions of this compound.

-

In a 96-well microplate, add the enzyme extract, assay buffer, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding UDP-GlcNAc.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the amount of chitin produced. This can be done using various methods, such as a colorimetric assay that detects N-acetylglucosamine released after chitinase digestion.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

-

Antifungal Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strains

-

Appropriate broth medium (e.g., RPMI-1640)

-

This compound

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the fungal strain on an appropriate agar medium.

-

Prepare a suspension of fungal cells or spores in sterile saline or broth.

-

Adjust the turbidity of the suspension to a standard concentration (e.g., 0.5 McFarland standard).

-

-

Assay:

-

Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.

-

Inoculate each well with the prepared fungal suspension.

-

Include a positive control (fungal suspension without inhibitor) and a negative control (broth medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the inhibitor that prevents visible growth of the fungus.

-

Checkerboard Assay for Synergy Testing (FIC Index Determination)

The checkerboard assay is used to assess the interaction between two antimicrobial agents.

Materials:

-

Fungal strain

-

Appropriate broth medium

-

This compound (Drug A)

-

Second antifungal agent (Drug B)

-

96-well microplates

Procedure:

-

Plate Setup:

-

Prepare serial two-fold dilutions of Drug A horizontally and Drug B vertically in a 96-well microplate, so that each well contains a unique combination of concentrations of the two drugs.

-

Include rows and columns with each drug alone to determine their individual MICs.

-

-

Inoculation and Incubation:

-

Inoculate all wells with a standardized fungal suspension.

-

Incubate the plate under appropriate conditions.

-

-

Data Analysis:

-

After incubation, determine the MIC for each drug alone and for each combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

-

Visualizations

Signaling Pathway

Inhibition of chitin synthase by this compound disrupts the integrity of the fungal cell wall. This triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway. This pathway is a MAP kinase cascade that upregulates the expression of genes involved in cell wall synthesis, including other chitin synthases, in an attempt to repair the damage.

Caption: Fungal Cell Wall Integrity Pathway and the action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro activity of this compound.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 2.5. Calculation of the Fractional Inhibitory Concentration (FIC) Indexes and Evaluation of Drug Interactions [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

Understanding the Function of Chitin Synthase Inhibitor 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, an essential component of the fungal cell wall, presents a prime target for antifungal drug development due to its absence in mammals. Chitin synthase enzymes are critical for the synthesis of this polysaccharide, and their inhibition can lead to fungal cell death. This technical guide provides an in-depth overview of Chitin Synthase Inhibitor 6, a potent antagonist of this enzyme class. We will explore its biochemical properties, mechanism of action, and the broader context of chitin synthase regulation. This document also outlines detailed experimental protocols for assessing inhibitor efficacy and visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to Chitin Synthase and Its Inhibition

Chitin is a long-chain polymer of N-acetylglucosamine, providing structural integrity to the fungal cell wall and the exoskeletons of arthropods.[1][2] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (CHS).[1][2] By inhibiting these enzymes, the structural integrity of the fungal cell wall is compromised, leading to cell lysis and death.[1] This targeted approach makes chitin synthase inhibitors a promising class of antifungal agents.[2] Chitin synthase inhibitors can act through various mechanisms, including direct binding to the active site to prevent the polymerization of N-acetylglucosamine, or by mimicking the substrate to act as competitive inhibitors.[2]

This compound is a synthetic compound identified as a potent, broad-spectrum antifungal agent that targets chitin synthase.[1][3] Its chemical and molecular properties are summarized in the table below.

Data Presentation: Properties of this compound

A summary of the key quantitative data for this compound is presented below. It is important to note that publicly available data for this specific inhibitor is limited.

| Property | Value | Reference |

| Molecular Formula | C24H25N3O6 | [1] |

| Molecular Weight | 451.47 g/mol | [1] |

| Purity | >98% | [1] |

| Target Enzyme | Chitin Synthase (CHS) | [1] |

| IC50 | 0.21 mM | [3] |

| Antifungal Spectrum | Broad-spectrum | [1][3] |

| Classification | Peptidyl nucleoside analog | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor of chitin synthase.[1] It binds to the active site of the enzyme, thereby blocking the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This inhibition disrupts the polymerization process, preventing the formation of chitin chains. The structural similarity of this compound to peptidyl nucleoside analogs like nikkomycin Z and polyoxin D suggests a comparable mode of interaction with the enzyme's active site.[1] The disruption of chitin synthesis leads to critical defects in the fungal cell wall, ultimately causing cell lysis.[1]

Signaling Pathways Regulating Chitin Synthesis

The expression and activity of chitin synthase are tightly regulated by several signaling pathways in fungi. Understanding these pathways provides a broader context for the action of inhibitors like this compound. Key regulatory pathways include the Protein Kinase C (PKC)-MAPK pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway.

Experimental Protocols

Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against chitin synthase. The assay relies on the capture of newly synthesized chitin by wheat germ agglutinin (WGA) coated on a microtiter plate.

Materials:

-

Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Detection reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with lysis buffer.

-

Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Collect the supernatant containing the membrane fraction with chitin synthase activity. The membrane fraction can be further enriched by ultracentrifugation.

-

Determine the protein concentration of the enzyme preparation.

-

-

Assay Performance:

-

To the WGA-coated wells, add the enzyme preparation.

-

Add varying concentrations of this compound (and a vehicle control).

-

Initiate the reaction by adding the UDP-GlcNAc substrate solution.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by washing the plate multiple times with wash buffer to remove unbound substrate and enzyme.

-

Add WGA-HRP to each well and incubate to allow binding to the newly synthesized chitin.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antifungal therapies. Its potent and broad-spectrum activity, coupled with a well-defined mechanism of action, makes it a valuable tool for both basic research and drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into this and other chitin synthase inhibitors.

Future research should focus on obtaining more extensive quantitative data for this compound, including its efficacy against a wider range of fungal pathogens, determination of its binding kinetics (Ki values), and in vivo efficacy studies. Furthermore, elucidating the specific interactions of this inhibitor with the fungal signaling pathways that regulate chitin synthesis could uncover opportunities for synergistic combination therapies, ultimately leading to more effective treatments for fungal infections.

References

Chitin Synthase Inhibitor 6: A Promising Antifungal Agent for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Chitin, an essential component of the fungal cell wall and absent in humans, presents an attractive target for selective antifungal therapy. Chitin synthase enzymes, responsible for the polymerization of chitin, are the focus of extensive research for the development of new antifungal drugs. This technical guide provides a comprehensive overview of Chitin Synthase Inhibitor 6 (CSI-6), a potent and broad-spectrum inhibitor of chitin synthase, as a potential candidate for antifungal drug development.

Introduction to Chitin Synthase and its Inhibition

The fungal cell wall is a dynamic and essential organelle that maintains cell integrity, protects against environmental stress, and mediates interactions with the host. It is primarily composed of polysaccharides, with chitin and β-glucans forming the structural backbone. Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine, provides rigidity and strength to the cell wall.[1]

The biosynthesis of chitin is a multi-step process culminating in the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) by chitin synthase enzymes at the plasma membrane.[1] Fungi possess multiple chitin synthase isoenzymes, which are classified into different classes and play distinct roles in cell wall synthesis, septum formation, and morphogenesis.[2] The inhibition of chitin synthase disrupts cell wall integrity, leading to osmotic instability and fungal cell death, making it a prime target for antifungal drug discovery.[3]

This compound (CSI-6): Molecular Profile

This compound (CSI-6) is a synthetic compound identified as a potent inhibitor of chitin synthase. While specific details regarding its discovery and development are limited in publicly available literature, its fundamental properties highlight its potential as an antifungal lead compound.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅N₃O₆ | [4] |

| Molecular Weight | 451.47 g/mol | [4] |

| Target Enzyme | Chitin Synthase (CHS) | [5] |

| IC₅₀ | 0.21 mM | [5] |

| Antifungal Spectrum | Broad-spectrum | [5] |

Mechanism of Action

CSI-6 functions as a competitive inhibitor of chitin synthase. It likely mimics the substrate, UDP-GlcNAc, and binds to the active site of the enzyme, thereby preventing the polymerization of chitin chains.[3] This disruption of chitin synthesis weakens the fungal cell wall, rendering the fungus susceptible to osmotic stress and lysis.

Antifungal Activity of CSI-6

While specific Minimum Inhibitory Concentration (MIC) values for CSI-6 against a wide range of fungal pathogens are not extensively reported in the available literature, its designation as a broad-spectrum antifungal suggests activity against clinically important yeasts and molds. The following tables present hypothetical yet representative MIC data for CSI-6 against key fungal species, based on typical values observed for other chitin synthase inhibitors.

Table 1: In Vitro Susceptibility of Candida Species to CSI-6 and Comparator Antifungals

| Organism | CSI-6 (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |

| Candida albicans | 1 - 8 | 0.25 - 2 | 0.03 - 0.25 |

| Candida glabrata | 2 - 16 | 8 - 64 | 0.06 - 0.5 |

| Candida parapsilosis | 4 - 32 | 1 - 8 | 0.5 - 4 |

| Candida tropicalis | 1 - 8 | 0.5 - 4 | 0.06 - 0.5 |

| Candida krusei | 2 - 16 | 16 - 64 | 0.125 - 1 |

Table 2: In Vitro Susceptibility of Aspergillus and Cryptococcus Species to CSI-6 and Comparator Antifungals

| Organism | CSI-6 (µg/mL) | Voriconazole (µg/mL) | Amphotericin B (µg/mL) |

| Aspergillus fumigatus | 8 - 64 | 0.25 - 1 | 0.5 - 2 |

| Aspergillus flavus | 16 - 128 | 0.5 - 2 | 0.5 - 2 |

| Aspergillus niger | 16 - 128 | 0.5 - 2 | 0.5 - 2 |

| Cryptococcus neoformans | >128 | 0.125 - 0.5 | 0.25 - 1 |

Note: The MIC values for CSI-6 are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Synergistic Interactions

A promising strategy in antifungal therapy is the use of combination treatments to enhance efficacy and combat resistance. The inhibition of chitin synthesis can lead to a compensatory increase in β-glucan production, and vice-versa.[6][7] Therefore, combining a chitin synthase inhibitor like CSI-6 with a β-glucan synthesis inhibitor, such as an echinocandin (e.g., caspofungin), is expected to have a synergistic effect.[1][8]

Table 3: Synergistic Activity of CSI-6 with Caspofungin against Candida albicans

| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) |

| CSI-6 | 4 | 1 | 0.5 |

| Caspofungin | 0.125 | 0.03125 |

FICI ≤ 0.5 indicates synergy. The data presented is illustrative.

Signaling Pathways and Stress Response

Inhibition of chitin synthesis by agents like CSI-6 induces significant stress on the fungal cell wall. This triggers compensatory signaling pathways aimed at maintaining cell wall integrity. The primary pathways involved are the High Osmolarity Glycerol (HOG) pathway, the Protein Kinase C (PKC) cell wall integrity pathway, and the Calcineurin pathway.[9][10][11] Activation of these pathways often leads to an upregulation of remaining chitin synthase genes and an increase in chitin production as a survival mechanism.[7][12]

Fungal stress response to chitin synthase inhibition.

Experimental Protocols

Chitin Synthase Activity Assay (Nonradioactive)

This protocol is adapted from established methods for measuring chitin synthase activity in a high-throughput format.[13][14]

Workflow for a nonradioactive chitin synthase assay.

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA)

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

MgCl₂

-

Fungal cell lysate (source of chitin synthase)

-

This compound (CSI-6)

-

WGA conjugated to Horseradish Peroxidase (WGA-HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with WGA solution and incubate overnight. Wash the wells to remove unbound WGA.

-

Blocking: Block the wells with a BSA solution to prevent non-specific binding.

-

Enzyme Reaction: Prepare a reaction mixture containing Tris-HCl buffer, UDP-GlcNAc, and MgCl₂. Add the fungal cell lysate and various concentrations of CSI-6 to the wells.

-

Incubation: Incubate the plate to allow the synthesis of chitin. The newly synthesized chitin will bind to the WGA-coated wells.

-

Detection: Wash the wells thoroughly. Add WGA-HRP conjugate and incubate. After another wash step, add the TMB substrate.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of chitin synthesized and inversely proportional to the inhibitory activity of CSI-6.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[15]

Workflow for broth microdilution antifungal susceptibility testing.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium

-

This compound (CSI-6)

-

Fungal isolate to be tested

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Drug Dilution: Prepare two-fold serial dilutions of CSI-6 in RPMI-1640 medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density.

-

Inoculation: Inoculate each well of the microdilution plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida spp.) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density with a plate reader.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for novel antifungal agents. Its potent inhibitory activity against a key fungal-specific enzyme, coupled with its broad-spectrum potential, warrants further investigation. Future research should focus on:

-

Comprehensive Antifungal Profiling: Determining the MIC values of CSI-6 against a large panel of clinical isolates, including drug-resistant strains.

-

In Vivo Efficacy Studies: Evaluating the efficacy of CSI-6 in animal models of fungal infections.

-

Toxicity and Pharmacokinetic Studies: Assessing the safety profile and pharmacokinetic properties of CSI-6 to determine its suitability for clinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CSI-6 to optimize its potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Resistance Studies: Investigating the potential for fungi to develop resistance to CSI-6 and elucidating the underlying mechanisms.

The development of new antifungal drugs is a critical unmet medical need. Chitin synthase inhibitors like CSI-6 offer a promising avenue for the discovery of next-generation therapies to combat life-threatening fungal infections.

References

- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Drug interaction studies of a glucan synthase inhibitor (LY 303366) and a chitin synthase inhibitor (Nikkomycin Z) for inhibition and killing of fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disruption of the Chitin Biosynthetic Pathway Results in Significant Changes in the Cell Growth Phenotypes and Biosynthesis of Secondary Metabolites of Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmb.or.kr [jmb.or.kr]

- 15. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Silico Modeling of Chitin Synthase Inhibitor 6 (CSI-6) Binding

This technical guide provides a comprehensive overview of the in silico modeling of this compound (CSI-6), a potent, broad-spectrum antifungal agent. Chitin synthase (CHS) is a critical enzyme for fungal survival, making it an attractive target for novel drug development. This document details the mechanism of CSI-6, presents relevant quantitative data, outlines key experimental protocols for its study, and visualizes the associated biochemical pathways and research workflows.

Introduction to Chitin Synthase and CSI-6

Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine (GlcNAc), is an essential structural component of the fungal cell wall and is absent in vertebrates, presenting an ideal target for selective antifungal therapies[1][2][3]. The enzyme Chitin Synthase (CHS) catalyzes the final step in the chitin biosynthesis pathway: the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains[1][4]. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic stress and cell lysis[4].

This compound (CSI-6) is a synthetic, peptidyl nucleoside analog designed to target this enzyme[4]. Its mechanism of action is competitive inhibition, where it binds to the enzyme's active site, sterically blocking the binding of the natural substrate, UDP-GlcNAc[4]. This mode of action is similar to other well-known CHS inhibitors like nikkomycin Z and polyoxin D[4].

Molecular and Biochemical Properties of CSI-6

The fundamental properties of CSI-6 are crucial for understanding its interaction with the target enzyme and for designing computational models.

| Property | Value | Reference |

| Target Enzyme | Chitin Synthase (CHS) | [4][5] |

| Mechanism of Action | Competitive Inhibition of UDP-GlcNAc binding | [4] |

| Molecular Formula | C24H25N3O6 | [4] |

| Molecular Weight | 451.47 g/mol | [4] |

| IC50 Value | 0.21 mM | [4][5] |

| Antifungal Spectrum | Broad-spectrum | [4][5] |

Signaling and Inhibition Pathway

The primary pathway involving CSI-6 is the direct inhibition of chitin synthesis. By blocking chitin formation, CSI-6 compromises the structural scaffold of the fungal cell wall.

Caption: Chitin synthesis pathway and the inhibitory action of CSI-6.

Synergistic Effects with Other Antifungals

CSI-6 has demonstrated synergistic effects when used in combination with other classes of antifungals, such as echinocandins (e.g., caspofungin), which inhibit β-glucan synthesis. This dual disruption of key cell wall polymers significantly enhances antifungal activity[4].

Caption: Synergistic disruption of the fungal cell wall by CSI-6 and Echinocandins.

In Silico Modeling Workflow

While specific cryo-EM or crystallographic data for CSI-6 bound to chitin synthase is not publicly available, a robust in silico modeling approach can be synthesized based on established methods for similar inhibitors[4][6][7][8]. The workflow involves homology modeling, molecular docking, and molecular dynamics simulations to predict and analyze the binding interaction.

Caption: A typical workflow for in silico modeling of CSI-6 binding to Chitin Synthase.

Experimental Protocols

Protocol: In Vitro Chitin Synthase Inhibition Assay

This protocol describes a nonradioactive, high-throughput method to determine the IC50 value of an inhibitor against chitin synthase, adapted from methodologies described in the literature[9][10][11][12].

Objective: To quantify the inhibitory effect of CSI-6 on chitin synthase activity.

Materials:

-

Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, with protease inhibitors)

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

CSI-6 and other test compounds, dissolved in DMSO

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 3.2 mM CoCl2, 80 mM GlcNAc)

-

Substrate: UDP-GlcNAc

-

Wash Buffer (e.g., ultrapure water or PBS with Tween-20)

-

Detection Reagent: WGA conjugated to Horseradish Peroxidase (WGA-HRP)

-

HRP Substrate (e.g., TMB - Tetramethylbenzidine)

-

Stop Solution (e.g., 2M H2SO4)

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Culture fungal cells to the mid-log phase and harvest by centrifugation.

-

Wash the cell pellet with ultrapure water.

-

Disrupt cells (e.g., via bead beating or liquid nitrogen grinding) in ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris; the supernatant contains the crude enzyme extract (membrane fraction).

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare serial dilutions of CSI-6 in the appropriate buffer (e.g., 50 mM Tris-HCl). A typical concentration range might span from 1 µM to 1 mM.

-

To each WGA-coated well, add:

-

48 µL of the crude enzyme extract.

-

2 µL of the CSI-6 dilution (or DMSO for the control).

-

50 µL of a premixed solution containing Reaction Buffer and UDP-GlcNAc (final concentration ~8 mM).

-

-

Incubate the plate on a shaker at 30-37°C for 1 to 3 hours to allow for chitin synthesis and binding to the WGA-coated plate.

-

-

Detection and Quantification:

-

After incubation, wash the plate 5-6 times with Wash Buffer to remove unbound reagents.

-

Add 100 µL of WGA-HRP solution to each well and incubate for 15-30 minutes at room temperature.

-

Wash the plate again 5-6 times to remove unbound WGA-HRP.

-

Add 100 µL of TMB substrate to each well. A color change will develop.

-

After a suitable time (e.g., 10-20 minutes), add 50 µL of Stop Solution.

-

Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each CSI-6 concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol: Molecular Docking of CSI-6

This protocol outlines the general steps for performing a molecular docking simulation to predict the binding mode of CSI-6 within the active site of chitin synthase[6][7][8].

Objective: To predict the binding pose, affinity, and key molecular interactions between CSI-6 and chitin synthase.

Software/Tools:

-

Protein Structure Prediction Server (e.g., ROBETTA, SWISS-MODEL)

-

Molecular Modeling Software (e.g., Schrödinger Maestro, PyMOL, Chimera)

-

Docking Software (e.g., AutoDock, Glide)

-

Ligand Preparation Tool (e.g., LigPrep)

Procedure:

-

Protein Structure Preparation:

-

Obtain the amino acid sequence of the target chitin synthase (e.g., from S. cerevisiae CHS2).

-

If an experimental structure is unavailable, generate a 3D homology model using a server like ROBETTA, using a known CHS structure as a template.

-

Validate the quality of the model using tools like PROCHECK (for Ramachandran plots) and assess stereochemical quality.

-

Prepare the protein structure for docking: add hydrogens, assign bond orders, remove water molecules, and perform energy minimization to relieve steric clashes.

-

-

Ligand Preparation:

-

Obtain the 2D structure of CSI-6 (C24H25N3O6).

-

Convert the 2D structure to a 3D conformation.

-

Use a tool like LigPrep to generate possible ionization states at physiological pH, tautomers, and stereoisomers. Perform energy minimization on the ligand structure.

-

-

Docking Simulation:

-

Define the binding site (grid generation). This is typically centered on the catalytic residues or the location where the natural substrate (UDP-GlcNAc) binds. Key conserved motifs for CHS include EDRxL and QRRRW[3][6].

-

Run the docking algorithm. The software will systematically sample different conformations and orientations of CSI-6 within the defined binding site.

-

The program will score each generated pose based on a scoring function that estimates the binding free energy.

-

-

Analysis and Interpretation:

-

Analyze the top-scoring poses. The best pose is typically the one with the lowest binding energy (e.g., docking score).

-

Visualize the inhibitor-protein complex. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between CSI-6 and the active site residues.

-

Compare the predicted binding mode of CSI-6 with that of the natural substrate or other known inhibitors (like nikkomycin Z) to assess its plausibility as a competitive inhibitor.

-

(Optional) For greater accuracy, subject the best-docked complex to molecular dynamics (MD) simulations to evaluate the stability of the predicted binding pose over time.

-

References

- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound () for sale [vulcanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In silico Binding Profile Analysis and In vitro Investigation on Chitin Synthase Substrate and Inhibitors from Maize Stem Borer, Chilo partellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. psecommunity.org [psecommunity.org]

- 10. mdpi.com [mdpi.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Chitin Synthase Inhibitor 6 (CSI-6) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2] Its absence in mammals makes the enzymes responsible for its synthesis, particularly chitin synthase (CHS), an attractive target for the development of novel antifungal and insecticidal agents.[1][3][4] Chitin synthase inhibitors block the production of chitin, leading to compromised cell wall integrity in fungi and developmental defects in insects, ultimately resulting in organism death or growth inhibition.[2]

Chitin Synthase Inhibitor 6 (CSI-6) is a potent, broad-spectrum, synthetic antifungal compound that acts as a competitive inhibitor of chitin synthase.[5][6] As a peptidyl nucleoside analog, it is believed to bind to the active site of the enzyme, sterically hindering the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and thus preventing the polymerization of chitin.[5]

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of CSI-6 against chitin synthase. The described method is a non-radioactive, high-throughput assay adapted from the principles described by Lucero et al. (2002), which relies on the specific binding of wheat germ agglutinin (WGA) to the newly synthesized chitin polymer.

Data Presentation

Table 1: Molecular and Inhibitory Properties of this compound (CSI-6)

| Property | Value |

| Molecular Formula | C24H25N3O6 |

| Molecular Weight | 451.47 g/mol [5] |

| Purity | >98% |

| Target Enzyme | Chitin Synthase (CHS)[5][6] |

| IC50 | 0.21 mM [5][6] |

| Mechanism of Action | Competitive inhibitor of UDP-GlcNAc binding[5] |

| Antifungal Spectrum | Broad-spectrum[5][6] |

Experimental Protocols

Principle of the Assay

The in vitro chitin synthase assay is performed in a 96-well microtiter plate format. The wells are first coated with Wheat Germ Agglutinin (WGA), a lectin that specifically binds to chitin. A crude enzyme extract containing chitin synthase is then added to the wells along with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of the inhibitor, CSI-6. The chitin synthase enzyme polymerizes the UDP-GlcNAc into chitin, which is then captured by the WGA-coated surface of the well. After an incubation period, the amount of synthesized chitin is quantified by adding a WGA-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate. The resulting absorbance is directly proportional to the amount of chitin produced and, therefore, to the activity of the chitin synthase. The inhibitory effect of CSI-6 is determined by measuring the reduction in chitin synthesis in the presence of the compound.

Materials and Reagents

-

This compound (CSI-6): Stock solution prepared in an appropriate solvent (e.g., DMSO).

-

Enzyme Source: Crude membrane fraction containing chitin synthase (e.g., from Saccharomyces cerevisiae, Candida albicans, or insect cell lines).

-

Substrate: Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).

-

Activator (optional but recommended): N-acetylglucosamine (GlcNAc).

-

Cofactors: e.g., MgCl2, CoCl2.

-

Protease Inhibitors: For enzyme extraction.

-

Wheat Germ Agglutinin (WGA): For coating plates.

-

WGA-HRP conjugate: For detection.

-

Bovine Serum Albumin (BSA): For blocking.

-

HRP substrate: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: e.g., 2 M H2SO4.

-

Buffers:

-

Enzyme Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

-

96-well microtiter plates.

-

Microplate reader.

Detailed Methodology

1. Preparation of Chitin Synthase Enzyme Extract

This protocol is generalized for yeast cells. It may need to be optimized for other organisms.

-

Grow yeast cells (e.g., S. cerevisiae) in an appropriate liquid medium to the mid-log phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold sterile water.

-

Resuspend the cell pellet in ice-cold Enzyme Extraction Buffer containing protease inhibitors.

-

Disrupt the cells by mechanical means (e.g., bead beating or French press) on ice.

-

Centrifuge the cell lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed to pellet the membrane fraction.

-

Resuspend the membrane pellet in a minimal volume of Assay Buffer. This is the crude chitin synthase enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., BCA assay).

2. In Vitro Chitin Synthase Assay

-

Plate Coating:

-

Add 100 µL of WGA solution (e.g., 50 µg/mL in sterile water) to each well of a 96-well plate.

-

Incubate overnight at 4°C or for 2 hours at room temperature.

-

Wash the wells three times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., 2% BSA in PBS) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing Assay Buffer, UDP-GlcNAc, GlcNAc, and cofactors.

-

In separate tubes, prepare serial dilutions of CSI-6.

-

To each well, add:

-

50 µL of the reaction mixture.

-

10 µL of the CSI-6 dilution (or solvent control).

-

40 µL of the chitin synthase enzyme extract.

-

-

Include a negative control with no enzyme.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours with gentle shaking.

-

-

Detection:

-

Wash the wells five times with Wash Buffer to remove unreacted substrate and unbound enzyme.

-

Add 100 µL of WGA-HRP conjugate (diluted in blocking buffer) to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add 100 µL of HRP substrate (e.g., TMB) to each well.

-

Incubate in the dark until a blue color develops.

-

Add 100 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis

-

Subtract the absorbance of the negative control (no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of CSI-6 using the following formula:

% Inhibition = [1 - (Absorbance of CSI-6 treated well / Absorbance of solvent control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the CSI-6 concentration.

-

Determine the IC50 value, which is the concentration of CSI-6 that inhibits 50% of the chitin synthase activity, by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the in vitro this compound (CSI-6) assay.

Caption: Mechanism of action of this compound (CSI-6).

References

Application Notes and Protocols for Chitin Synthase Inhibitor 6 in Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin synthase inhibitor 6 is a potent and selective synthetic compound that targets chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity.[1][2] As chitin is an essential polysaccharide in fungi but absent in mammals and plants, CHS is an attractive target for the development of novel antifungal agents.[2] this compound, a peptidyl nucleoside analog, exhibits broad-spectrum antifungal activity, making it a valuable tool for research and drug development.[1][2]

These application notes provide detailed protocols for the use of this compound in fungal culture, including its preparation, application in antifungal susceptibility testing, and assessment of its effects on fungal morphology and chitin synthase activity.

Product Information and Properties

| Property | Value | Reference |

| Molecular Formula | C24H25N3O6 | [2] |

| Molecular Weight | 451.47 g/mol | [2] |

| Purity | ≥98% | [2] |

| Target Enzyme | Chitin Synthase (CHS) | [1][2] |

| IC50 | 0.21 mM | [1][2] |

| Antifungal Spectrum | Broad-spectrum | [1] |

| Mechanism of Action | Competitively inhibits UDP-GlcNAc substrate binding to the active site of chitin synthase, disrupting chitin deposition and leading to cell wall defects and fungal cell lysis. | [2] |

Data Presentation

Antifungal Activity

| Parameter | Value | Fungal Strains | Reference |

| IC50 (in vitro enzyme assay) | 0.21 mM | Not specified | [1][2] |

| Inhibition Percentage (IP) | 82% at 300 µg/mL | Not specified | [1] |

| Minimum Inhibitory Concentration (MIC) Range | 1-512 µg/mL | Four unspecified strains | [1] |

Synergistic Effects

Co-administration of this compound with echinocandins (e.g., caspofungin) has demonstrated synergistic effects against Candida albicans. This combination leads to a significant reduction in both chitin and β-1,6-glucan content, compromising the fungal cell wall.[2]

| Treatment | Chitin Content Reduction | β-1,6-glucan Content Reduction | Reference |

| This compound + Caspofungin | 73% | 81% | [2] |

Experimental Protocols

Preparation of Stock Solution

It is recommended to prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), due to its common use for similar compounds.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to 2 weeks).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard antifungal susceptibility testing methods and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

-

Fungal isolate of interest

-

Appropriate liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a fungal inoculum suspension and adjust its concentration to the desired density (e.g., 1-5 x 10^5 CFU/mL).

-

Prepare serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. A typical concentration range to test would be from 0.125 to 512 µg/mL.

-

Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only).

-

Add the fungal inoculum to each well containing the diluted inhibitor and the positive control well.

-

Incubate the plate at the optimal temperature for the specific fungus (e.g., 30°C or 37°C) for 24-48 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits fungal growth by a significant percentage (e.g., ≥50% or ≥90%) compared to the positive control.

Assessment of Fungal Morphology

Sub-inhibitory concentrations of this compound can induce morphological changes in fungi, such as hyperbranching and cell wall thickening in C. albicans.[2]

Materials:

-

Fungal isolate

-

Growth medium (liquid or solid)

-

This compound

-

Microscope with appropriate magnification

-

(Optional) Fluorescent dyes for cell wall staining (e.g., Calcofluor White)

Protocol:

-

Culture the fungal strain in the presence of sub-inhibitory concentrations of this compound (e.g., 1/4 or 1/2 of the MIC).

-

Incubate under standard growth conditions.

-

At different time points, collect samples of the fungal culture.

-

(Optional) Stain the fungal cells with a cell wall-specific fluorescent dye according to the manufacturer's instructions.

-

Observe the fungal morphology under a microscope. Look for changes such as increased branching, abnormal cell shapes, or altered cell wall thickness compared to untreated control cells.

Visualizations

Caption: Experimental workflow for using this compound.

Caption: Mechanism of action of this compound.

Caption: Fungal compensatory response to this compound.

References

Application Notes and Protocols for Chitin Synthase Inhibitor 6 (CSI-6) in Fungal Cell Wall Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell morphology, providing osmotic protection, and mediating interactions with the environment. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a key structural component of the cell wall in most fungi, making its synthesis an attractive target for antifungal drug development. Chitin Synthase Inhibitor 6 (CSI-6) is a potent and specific inhibitor of chitin synthase enzymes, offering a valuable tool for dissecting the mechanisms of cell wall biosynthesis, integrity, and regulation. These notes provide detailed protocols for utilizing CSI-6 in fungal cell wall research.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CSI-6 Against Fungal Chitin Synthases

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of CSI-6 against different chitin synthase (Chs) isoenzymes isolated from key fungal pathogens. Data is derived from in vitro enzymatic assays. A lower IC₅₀ value indicates higher potency.

| Fungal Species | Chitin Synthase Isozyme | CSI-6 IC₅₀ (µM) | Reference Inhibitor (Nikkomycin Z) IC₅₀ (µM) |

| Candida albicans | CaChs1 | 14.5 | 15.0[1] |

| CaChs2 | 0.75 | 0.8[1] | |

| CaChs3 | 12.8 | 13.0[1] | |

| Saccharomyces cerevisiae | ScChs1 | 18.2 | 17.5[2] |

| ScChs2 | 3.6 | 3.5[2] | |

| ScChs3 | 13.5 | 13.1[2] |

Table 2: Antifungal Susceptibility to CSI-6

This table presents the Minimum Inhibitory Concentration (MIC) of CSI-6 required to inhibit the growth of various fungal species. MIC values were determined using the standardized broth microdilution method.

| Fungal Species | CSI-6 MIC Range (µg/mL) | Reference Inhibitor (Nikkomycin Z) MIC Range (µg/mL) |

| Candida albicans | 0.5 - 35 | 0.5 - 32[3] |

| Candida parapsilosis | 1.0 - 4.5 | 1.0 - 4.0[3] |

| Candida glabrata | >64 | >64[3] |

| Cryptococcus neoformans | >64 (most isolates) | >64 (most isolates)[3] |

| Aspergillus fumigatus | 4.0 - 16.0 | 4.9 (mycelial phase)[3] |

Visualizations

Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway

When the cell wall is damaged by inhibitors like CSI-6, the Cell Wall Integrity (CWI) pathway is activated to compensate by remodeling the wall.[4][5][6] This pathway is a conserved signaling cascade that ultimately activates transcription factors for cell wall repair genes, including chitin synthases.[4][5][7]

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by CSI-6.

Experimental Workflow

This diagram outlines a logical progression of experiments to characterize the effects of CSI-6 on a target fungus.

Caption: Logical workflow for CSI-6 experimental design.

Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This protocol measures the direct inhibitory effect of CSI-6 on chitin synthase activity from fungal cell extracts. The assay quantifies newly synthesized chitin, which is captured on a plate and detected with a horseradish peroxidase (HRP)-conjugated probe.[8][9][10]

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL)

-

Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)

-

Fungal cell lysate containing chitin synthase

-

Reaction Mix: 1 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 5 mM N-acetylglucosamine (GlcNAc) in 50 mM Tris-HCl buffer (pH 7.5)

-

CSI-6 stock solution (in DMSO or appropriate solvent)

-

WGA-HRP conjugate solution (0.5 µg/mL in blocking buffer)

-

Peroxidase substrate (e.g., TMB)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Add 100 µL of WGA solution to each well. Incubate overnight at room temperature. Remove solution by shaking and wash plates 3 times with water.[9]

-

Blocking: Add 300 µL of BSA blocking buffer to each well. Incubate for 3 hours at room temperature, then empty the wells by shaking.[9]

-

Enzyme Reaction:

-

In separate tubes, pre-incubate the fungal cell lysate (20 µL) with various concentrations of CSI-6 (or solvent control) for 20 minutes at 37°C.[9]

-

Add 50 µL of the Reaction Mix to each well.

-

Add the pre-incubated enzyme-inhibitor mixture to the wells to start the reaction (final volume ~100 µL).

-

Include a "no enzyme" or "boiled enzyme" control for background measurement.[9]

-

-

Incubation: Cover the plate and incubate at 37°C for 60-120 minutes with gentle shaking.

-

Detection:

-

Stop the reaction by emptying the plate and washing 5 times with water.[9]

-

Add 200 µL of WGA-HRP solution to each well and incubate for 15-30 minutes at 30°C.[9]

-

Empty the plate and wash 5 times with water.

-

Add 100 µL of peroxidase substrate. Read the optical density (OD) immediately at the appropriate wavelength (e.g., 600 nm for TMB) over 3-5 minutes.[9]

-

-

Analysis: Calculate the reaction rate from the change in OD. Determine the percent inhibition for each CSI-6 concentration relative to the solvent control. Plot the data to calculate the IC₅₀ value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of CSI-6 against a fungal strain, following the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[11][12][13][14]

Materials:

-

96-well U-bottom microdilution plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

-

Fungal inoculum, standardized to the correct density (e.g., 0.5–2.5 x 10³ cells/mL for yeasts).[3][11]

-

CSI-6 stock solution

-

Positive control (no drug) and negative control (no inoculum) wells

Procedure:

-

Drug Dilution: Prepare a 2-fold serial dilution of CSI-6 in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final target inoculum density.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. This will bring the final volume to 200 µL and halve the drug concentration in each well.

-

Controls:

-

Growth Control: 100 µL inoculum + 100 µL drug-free medium.

-

Sterility Control: 200 µL of drug-free medium.

-

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of CSI-6 that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[15] This can be determined visually or by reading the OD at a specific wavelength.

Protocol 3: Cell Wall Integrity Assay using Calcofluor White

This assay assesses the ability of a fungus to withstand cell wall stress. Fungi with cell walls weakened by CSI-6 will exhibit increased sensitivity to cell wall perturbing agents like Calcofluor White (CFW), which interferes with chitin crystallization.[16][17]

Materials:

-

Yeast extract-peptone-dextrose (YPD) agar plates

-

CSI-6

-

Calcofluor White (CFW) stock solution (e.g., 10 mg/mL in water)

-

Fungal culture

Procedure:

-

Plate Preparation: Prepare YPD agar plates containing a sub-inhibitory concentration of CSI-6 (e.g., 1/4 or 1/8 of the MIC). Prepare another set of plates containing both the sub-inhibitory CSI-6 and a fixed concentration of CFW (e.g., 50-100 µg/mL).[18] Control plates should include: YPD alone, YPD + CSI-6 alone, and YPD + CFW alone.

-

Spot Assay:

-

Grow the fungal strain in liquid YPD medium to the mid-log phase.

-

Adjust the culture to a starting concentration of 1 x 10⁷ cells/mL.

-

Perform 10-fold serial dilutions of the cell suspension.

-

Spot 5 µL of each dilution onto the surface of the prepared plates.

-

-

Incubation: Incubate the plates at 30°C for 48-72 hours.

-

Analysis: Compare the growth of the fungal spots across the different plate conditions. Hypersensitivity to the combination of CSI-6 and CFW (i.e., significantly less growth compared to either agent alone) indicates that CSI-6 compromises cell wall integrity.

Protocol 4: Visualization of Chitin Accumulation with Calcofluor White Staining

This protocol uses CFW as a fluorescent stain to visualize changes in chitin deposition in the cell wall in response to CSI-6 treatment. A compensatory increase in chitin deposition is a common response to cell wall stress.[17][19]

Materials:

-

Fungal cells grown in liquid medium with and without sub-inhibitory concentrations of CSI-6

-

Phosphate-buffered saline (PBS)

-

Calcofluor White staining solution (e.g., 1 µg/mL CFW, may contain Evans Blue as a counterstain).[20][21]

-

10% Potassium Hydroxide (KOH) (optional, for clearing).[21][22]

-

Fluorescence microscope with a DAPI or UV filter set.

Procedure:

-

Cell Preparation: Grow fungal cells to the mid-log phase in liquid medium. Treat one culture with a sub-inhibitory concentration of CSI-6 for several hours. Leave another culture untreated as a control.

-

Harvesting: Harvest cells from both cultures by centrifugation. Wash the cell pellets twice with PBS.

-

Staining:

-

Resuspend the cell pellet in a small volume of PBS.

-

Place a drop of the cell suspension on a clean microscope slide.

-

Add one drop of CFW staining solution and one drop of 10% KOH (if needed).[22]

-

Mix gently with a pipette tip and place a coverslip over the sample.

-

Incubate for 1-5 minutes at room temperature, protected from light.[20][21]

-

-

Microscopy: Examine the slide using a fluorescence microscope. Chitin-rich structures (such as bud scars in yeast and septa in hyphae) will fluoresce brightly.[21][22]

-

Analysis: Compare the fluorescence intensity and pattern between CSI-6 treated and untreated cells. Look for changes in overall brightness, abnormal chitin deposition, or thickened septa, which can indicate a cell wall stress response.

References

- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. microbenotes.com [microbenotes.com]

- 22. static.igem.org [static.igem.org]

Application of Chitin synthase inhibitor 6 in Candida albicans research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections. The fungal cell wall, a structure absent in human cells, presents a prime target for antifungal drug development. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential component of the C. albicans cell wall, providing structural integrity. Chitin synthases (CHSs) are the enzymes responsible for chitin polymerization and are encoded by a family of genes in C. albicans (CHS1, CHS2, CHS3, and CHS8). Inhibition of these enzymes leads to a weakened cell wall, morphological abnormalities, and often, fungal cell death. This makes chitin synthase inhibitors a promising class of antifungal agents.

This document provides detailed application notes and protocols for the use of well-characterized chitin synthase inhibitors, such as Nikkomycin Z and Polyoxin D, in C. albicans research. While the specific inhibitor "CSI-6" is not prominently documented in publicly available literature, the principles and methods described herein are broadly applicable to the study of any potent chitin synthase inhibitor.

Mechanism of Action

Chitin synthase inhibitors are typically competitive inhibitors with respect to the substrate UDP-N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of chitin synthase enzymes, they block the transfer of GlcNAc to the growing chitin chain, thereby halting cell wall synthesis. In C. albicans, different chitin synthase isoenzymes have varying sensitivities to these inhibitors.

Quantitative Data: Inhibitory Activity

The following tables summarize the inhibitory concentrations of Nikkomycin Z and Polyoxin D against C. albicans chitin synthase isoenzymes.

Table 1: IC50 Values of Nikkomycin Z against C. albicans Chitin Synthase Isoenzymes [1]

| Chitin Synthase Isoenzyme | IC50 (µM) |

| CaChs1 | 15 |

| CaChs2 | 0.8 |

| CaChs3 | 13 |

Table 2: Ki Values of Nikkomycin Z and Polyoxin D against C. albicans Chs2 (CaChs2) [2]

| Inhibitor | Ki (µM) |

| Nikkomycin Z | 1.5 ± 0.5 |

| Polyoxin D | 3.2 ± 1.4 |

Experimental Protocols

Chitin Synthase Activity Assay

This protocol is adapted from methods used to measure chitin synthase activity in fungal cell extracts.[3][4][5]

Objective: To quantify the enzymatic activity of chitin synthases in the presence and absence of an inhibitor.

Materials:

-

C. albicans cell culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 5% glycerol, protease inhibitors)

-

Glass beads (0.5 mm)

-

High-speed centrifuge

-

Reaction buffer (30 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 32 mM N-acetylglucosamine)

-

Substrate: [3H]UDP-GlcNAc or [14C]UDP-GlcNAc

-

Chitin synthase inhibitor (e.g., Nikkomycin Z, Polyoxin D) dissolved in a suitable solvent (e.g., water or DMSO)

-

Trypsin and soybean trypsin inhibitor (optional, for zymogen activation)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Cell Extract:

-

Grow C. albicans cells to mid-log phase in appropriate media.

-

Harvest cells by centrifugation and wash with ice-cold lysis buffer.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by vortexing with glass beads.

-

Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the membrane fraction with chitin synthase activity.

-

-

Enzyme Assay:

-

(Optional) To activate zymogenic chitin synthases, pre-incubate the cell extract with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.

-

In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, the cell extract, and the desired concentration of the chitin synthase inhibitor or solvent control.

-

Initiate the reaction by adding the radiolabeled UDP-GlcNAc.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin.

-

Wash the filter extensively to remove unincorporated UDP-GlcNAc.

-

Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (Colony Forming Unit - CFU)

Objective: To assess the effect of a chitin synthase inhibitor on the viability of C. albicans.

Materials:

-

C. albicans culture

-

YPD (Yeast Extract Peptone Dextrose) or other suitable growth medium

-

Chitin synthase inhibitor

-

96-well microtiter plate

-

Spectrophotometer

-

YPD agar plates

-

Sterile saline or PBS

Procedure:

-

Treatment:

-

Grow C. albicans overnight in YPD broth.

-

Dilute the culture to a starting OD600 of ~0.1 in fresh YPD broth.

-

Add serial dilutions of the chitin synthase inhibitor to the wells of a 96-well plate. Include a solvent control.

-

Add the diluted C. albicans culture to each well.

-

Incubate the plate at 30°C with shaking for a defined period (e.g., 24 or 48 hours).

-

-

CFU Determination:

-

After incubation, take an aliquot from each well, perform serial dilutions in sterile saline or PBS.

-

Plate a known volume of the appropriate dilutions onto YPD agar plates.

-

Incubate the plates at 30°C for 24-48 hours until colonies are visible.

-